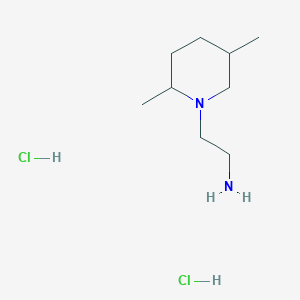
4,6-Dichlor-2-iodpyrimidin
Übersicht
Beschreibung
4,6-Dichloro-2-iodopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and an iodine atom at position 2. It is widely used in various fields of scientific research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-iodopyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that pyrimidine derivatives, which include 4,6-dichloro-2-iodopyrimidine, have a broad range of pharmacological applications .
Mode of Action
4,6-Dichloro-2-iodopyrimidine has been found to inhibit the replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups . This represents a unique and very attractive mechanism of action for new antiviral drugs, especially in combination with other antiviral agents with the aim to suppress resistance development .
Biochemical Pathways
For instance, some pyrimidine derivatives act as dihydrofolate reductase (DHFR) inhibitors, inhibitors of tetrahydrobiopterin synthesis, regulators of pain sensitivity and persistence, compounds which suppress accumulation of cytokine-induced NF-κB, inhibitors of EGFR and Her-2 tyrosine kinases and cyclin-dependent kinases as potential drug candidates for cancer therapy .
Result of Action
It’s known that 4,6-dichloro-2-iodopyrimidine inhibits the replication of a broad range of viruses .
Action Environment
It’s known that the compound may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it’s recommended to use it only outdoors or in a well-ventilated area, avoid breathing its dust/fumes, and wear protective gloves, clothing, and eye/face protection .
Biochemische Analyse
Biochemical Properties
4,6-Dichloro-2-iodopyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as tyrosine kinases and DNA topoisomerases. These interactions are crucial as they can influence the phosphorylation of proteins and the unwinding of DNA, respectively. The compound’s ability to bind to these enzymes suggests that it may act as an inhibitor or modulator of their activity, thereby affecting various biochemical pathways .
Cellular Effects
The effects of 4,6-Dichloro-2-iodopyrimidine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as mitogen-activated protein kinases (MAPKs), which play a critical role in cell growth and differentiation. Additionally, 4,6-Dichloro-2-iodopyrimidine can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 4,6-Dichloro-2-iodopyrimidine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, thereby inhibiting their catalytic activity. For example, its interaction with DNA topoisomerases can prevent the relaxation of supercoiled DNA, which is essential for DNA replication and transcription. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dichloro-2-iodopyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,6-Dichloro-2-iodopyrimidine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4,6-Dichloro-2-iodopyrimidine vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Toxicity studies have indicated that high doses of 4,6-Dichloro-2-iodopyrimidine can lead to adverse effects on liver and kidney function .
Metabolic Pathways
4,6-Dichloro-2-iodopyrimidine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites. The compound’s impact on metabolic pathways can have downstream effects on cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4,6-Dichloro-2-iodopyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can influence its biological activity, as it may accumulate in specific organelles such as the nucleus or mitochondria. The interaction with transporters and binding proteins can also affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 4,6-Dichloro-2-iodopyrimidine is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production. The subcellular localization of 4,6-Dichloro-2-iodopyrimidine can also affect its interactions with other biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 4,6-dichloropyrimidine with iodine in the presence of a suitable oxidizing agent. This reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 2-position .
Industrial Production Methods: Industrial production of 4,6-Dichloro-2-iodopyrimidine often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-2-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used under basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like Na2CO3 are used in aqueous or organic solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Coupling Products: Products include biaryl compounds and other complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dichloro-5-iodopyrimidine
- 4,6-Dichloropyrimidine
- 2,6-Dichloropyrazine
Comparison: 4,6-Dichloro-2-iodopyrimidine is unique due to the specific positioning of chlorine and iodine atoms, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers higher selectivity in certain reactions and better performance in biological assays .
Eigenschaften
IUPAC Name |
4,6-dichloro-2-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-2-1-3(6)9-4(7)8-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVNHXZFDQSCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266105-16-1 | |
| Record name | 4,6-Dichloro-2-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)

![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)








![7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene](/img/structure/B1447002.png)


